![molecular formula C15H15N3O2 B2746425 N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 1328095-05-1](/img/structure/B2746425.png)
N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Description
N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, also known as CPA-15, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxazole family and has shown promising results in various studies related to its mechanism of action and biochemical effects.
Scientific Research Applications
Synthesis and Anticancer Activity
Anticancer activity is a significant area of application for compounds similar to N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide. Research indicates that derivatives such as 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide exhibit potent and selective cytotoxic effects against leukemia cell lines, suggesting potential utility in developing new anticancer agents (Horishny, Arshad, & Matiychuk, 2021).
Antimicrobial Evaluation
Compounds with structures related to N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide have been evaluated for their antimicrobial properties. Novel heterocyclic compounds incorporating sulfamoyl moieties have shown promising antibacterial and antifungal activities, underscoring their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemical Synthesis and Biological Activities
The synthesis of novel derivatives and their subsequent evaluation for biological activities represent crucial research applications for compounds akin to N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide. Studies have demonstrated the design, synthesis, and molecular docking of new lipophilic acetamide derivatives, revealing potential anticancer and antimicrobial agents (Ahmed et al., 2018).
Safe Synthetic Utilization
The safe generation and synthetic utilization of hydrazoic acid in continuous flow reactors for the preparation of compounds related to N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide highlight innovative approaches in chemical synthesis. This method allows for the safe and efficient synthesis of related compounds, potentially expanding their applications in pharmaceutical and chemical research (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-15(2,10-16)17-14(19)9-12-8-13(20-18-12)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWTEUNLGTPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-methylethyl)-2-(5-phenyl-1,2-oxazol-3-YL)acetamide |
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